2-chloro-4-iodothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-4-1-3(6)2-7-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDYOBRGCZIDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313140 | |
| Record name | 2-Chloro-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-39-7 | |
| Record name | 2-Chloro-4-iodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60729-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 Iodothiophene
Precursor-Based Synthetic Routes
Precursor-based syntheses are common for preparing 2-chloro-4-iodothiophene. These routes begin with simpler, more readily available thiophene (B33073) derivatives and introduce the required halogens in a controlled manner.
Synthesis from Thiophene and Regioselective Halogenation
Direct synthesis from unsubstituted thiophene to achieve the 2-chloro-4-iodo substitution pattern is challenging due to the directing effects of the sulfur atom, which activates the C2 and C5 positions for electrophilic substitution. A multi-step process is typically required to achieve the desired 2,4-disubstitution pattern. This could involve initial chlorination, which predominantly yields 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene, followed by subsequent controlled iodination. google.com However, achieving regioselectivity at the C4 position in a second halogenation step requires specific strategies to overcome the inherent reactivity of the C5 position.
Preparation from Monohalogenated Thiophenes (e.g., 2-chlorothiophene, 2-iodothiophene)
A more controlled and widely used approach involves the sequential halogenation of monohalogenated thiophenes.
The synthesis of this compound is frequently achieved by the direct iodination of 2-chlorothiophene. The chlorine atom at the C2 position deactivates the ring slightly but primarily directs incoming electrophiles to the C5 position. However, by carefully selecting the iodinating agent and reaction conditions, the C4 iodo isomer can be formed.
Common iodinating agents for this transformation include N-iodosuccinimide (NIS). researchgate.net The reaction is often carried out in a suitable solvent, and the use of an acid catalyst can facilitate the reaction. researchgate.net For instance, the iodination of thiophene derivatives with NIS can be activated by 4-toluenesulfonic acid in ethanol (B145695), providing a clean and efficient method. researchgate.net While direct iodination of 2-chlorothiophene tends to favor the 5-iodo product, separation of the 4-iodo isomer is a viable, albeit sometimes low-yielding, pathway.
| Starting Material | Iodinating Agent | Catalyst/Activator | Solvent | Key Feature |
|---|---|---|---|---|
| 2-Chlorothiophene | N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid | Ethanol | Provides clean iodinated products that may require no further purification. researchgate.net |
| Thiophene Derivatives | Iodine (I2) / Potassium Hydroxide (KOH) | - | DMF | General method for iodination of thiophene rings. commonorganicchemistry.com |
An alternative route is the chlorination of 2-iodothiophene (B115884). sarex.com 2-Iodothiophene can be prepared from thiophene using iodine and mercuric oxide. orgsyn.org The subsequent chlorination must be performed under conditions that selectively introduce a chlorine atom at the C4 position. Reagents like N-chlorosuccinimide (NCS) are often employed for such regioselective chlorinations of aromatic heterocycles. tcichemicals.com The bulky iodine atom at the C2 position can sterically hinder the C3 position and, combined with its electronic effects, can influence the regiochemical outcome of the chlorination, potentially favoring substitution at the C4 or C5 positions.
Conversion from Other Substituted Thiophene Precursors
This compound can also be synthesized from other substituted thiophenes through functional group interconversion. For example, a precursor such as 4-bromo-2-chlorothiophene (B125382) could potentially undergo a halogen exchange reaction (halex), where the bromine is selectively replaced by iodine. This can be achieved using various iodine sources, often with transition metal catalysis. Another approach involves starting with a thiophene bearing a directing group, such as a carboxyl or acetyl group, that facilitates halogenation at the desired positions. This directing group can then be removed in a subsequent step. For instance, a study showed the synthesis of 5-acetyl-2-chloro-3-nitrothiophene starting from 2-chlorothiophene, demonstrating the manipulation of substituted thiophenes. researchgate.net
Transition-Metal-Catalyzed Approaches
While less commonly reported specifically for this compound, transition-metal-catalyzed reactions represent a powerful tool for the synthesis of halogenated thiophenes. researchgate.net These methods often involve C-H activation, allowing for the direct and regioselective introduction of halogens. nih.gov
Palladium-catalyzed reactions, in particular, are widely used for C-H functionalization. nih.govnih.gov A hypothetical route could involve the palladium-catalyzed C-H iodination of 2-chlorothiophene. By choosing appropriate ligands and reaction conditions, it may be possible to direct the iodination to the C4 position, even though it is electronically less favored than the C5 position. Such catalyst-controlled regiodivergent functionalizations have been demonstrated for other thiophene derivatives. nih.gov
Similarly, copper-catalyzed reactions are known to facilitate the halogenation of aromatic systems. organic-chemistry.org A copper catalyst could potentially be used to mediate the iodination of 2-chlorothiophene or the chlorination of 2-iodothiophene with enhanced regioselectivity. The development of such methods would be of significant interest as they often offer milder reaction conditions and higher efficiency compared to traditional electrophilic halogenation. researchgate.net
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Its application in the synthesis of this compound can be approached through pre-functionalized intermediates or direct C-H activation.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a robust strategy for constructing substituted thiophenes. acs.org In this approach, a thiophene ring is first functionalized at the 4-position with a group amenable to cross-coupling, such as a boronic acid or its ester. For instance, 2-chlorothiophene-4-boronic acid can be synthesized and subsequently subjected to a palladium-catalyzed coupling reaction with an electrophilic iodine source to yield this compound. While direct iodination of arylboronic acids is a known transformation, the utility of this multi-step sequence provides a high degree of control over regioselectivity. The Sonogashira coupling, another key palladium-catalyzed reaction, is widely used with iodoarenes like 2-iodothiophene, highlighting the importance of such precursors in building more complex molecules. beilstein-journals.org
Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized substrates, thereby improving atom economy. dmaiti.com Palladium-catalyzed C-H arylation of 2-chlorothiophene has been shown to proceed with high regioselectivity for the C5-position. rsc.org However, achieving functionalization at the C4-position is more challenging due to the electronic and steric environment of the thiophene ring.
Research has demonstrated that directing groups can be employed to steer the palladium catalyst to specific C-H bonds. While often targeting ortho positions, sophisticated templates have been designed for meta and para functionalization. dmaiti.com In the context of 2-chlorothiophene, achieving C4-iodination via a directing group approach would require a removable group tethered to the sulfur atom or the C3-position to facilitate the formation of a suitable palladacycle intermediate. Another approach involves the use of specialized ligands and reaction conditions to override the inherent reactivity of the thiophene ring. For example, a system using PdCl₂(dppb) as a catalyst with a silver salt as an activator has been noted for C-H functionalization of thiophenes with aryl iodides. researchgate.net
| Reaction Type | Substrate | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| C-H Arylation | 2-Chlorothiophene | Pd(OAc)₂, NMe₄OAc | 5-Aryl-2-chlorothiophene | Good | rsc.org |
| Sonogashira Coupling | 2-Iodothiophene | PdCl₂(PPh₃)₂ | 2-(Phenylethynyl)thiophene | Good-Excellent | beilstein-journals.org |
Iridium-Catalyzed Borylation and Subsequent Transformations
Iridium-catalyzed C-H borylation has emerged as a powerful and versatile method for the regioselective functionalization of heterocycles, including thiophenes. nih.govnih.gov This reaction typically utilizes an iridium catalyst, such as [Ir(μ²-OMe)(COD)]₂ with a bipyridine ligand, and a boron source like pinacolborane (HBPin). nih.gov For 2-substituted thiophenes, borylation shows excellent regioselectivity for the 5-position. nih.gov
However, for the synthesis of this compound, the key intermediate would be 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. This can be achieved by starting with a substrate that directs borylation to the desired position. An alternative route involves the borylation of 3-bromo-2-chlorothiophene, which has been shown to yield the corresponding 3-bromo-2-chloro-5-borylated thiophene. nih.gov A notable transformation occurs with 3-bromo-2,5-dichlorothiophene, which, under specific iridium catalysis conditions, surprisingly yields 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene through selective cleavage of the C5-chloro bond followed by borylation. nih.gov
Once the thiophene boronate ester is formed, it serves as a versatile precursor for subsequent transformations. The carbon-boron bond can be readily converted to a carbon-iodine bond by treatment with an electrophilic iodine source, such as iodine (I₂) or N-Iodosuccinimide (NIS). A significant advantage of this methodology is the ability to perform the C-H borylation and subsequent functionalization in a one-pot procedure, avoiding the isolation of the boronate ester intermediate. nih.govnih.gov
| Substrate | Catalyst System | Boron Source | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2,5-dichlorothiophene | (Ind)Ir(COD) / dmpe | HBPin | 3-Bromo-2-chloro-5-borylthiophene | 73% | nih.gov |
| 2,5-Dichlorothiophene | [Ir(OMe)(COD)]₂ / dtbpy | HBPin | 3-Boryl-2,5-dichlorothiophene | 86% | msu.edu |
Copper-Mediated Reactions
Copper catalysis is well-established for cross-coupling reactions, particularly for forming carbon-nitrogen and carbon-oxygen bonds (Ullmann condensation). researchgate.netrsc.org In the context of synthesizing halogenated thiophenes, copper catalysts can mediate the coupling of aryl halides with various partners. For instance, copper-catalyzed reactions of 2-iodothiophene with disilathianes can produce diaryl sulfides, demonstrating the reactivity of the C-I bond under these conditions. d-nb.info
While copper-catalyzed methods for the direct iodination of 2-chlorothiophene at the C4 position are not as extensively documented as palladium or iridium systems, copper(I) iodide is a common co-catalyst or additive in many cross-coupling reactions, including Sonogashira couplings. beilstein-journals.org Furthermore, copper-catalyzed decarboxylative cross-coupling reactions provide a pathway to biaryls from aryl halides, suggesting that a suitably positioned carboxylate group on the thiophene ring could be replaced with iodine under copper catalysis. rsc.org However, for the specific transformation to this compound, this appears to be a less-traveled synthetic route compared to other transition metal-catalyzed methods.
Other Metal-Catalyzed Methods
Beyond palladium, iridium, and copper, other transition metals can catalyze transformations relevant to the synthesis of functionalized thiophenes. Rhodium has been used for transannulation reactions to form thiophene rings. organic-chemistry.org Gold catalysts have been employed for the sulfonylation of aryl iodides, indicating their ability to activate the C-I bond for further functionalization. acs.org While not a direct synthesis, these methods underscore the rich reactivity of iodothiophenes as coupling partners, which in turn drives the need for their efficient synthesis.
Metal-Free and Green Synthetic Methodologies
In line with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of heavy metals.
Direct electrophilic iodination is a classic metal-free approach. Reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often activated by an acid like 4-toluenesulfonic acid, can be used to iodinate thiophene derivatives. researchgate.net The chlorosubstituent at the C2-position of 2-chlorothiophene is deactivating but directs incoming electrophiles to the C5 and C3 positions. Therefore, direct iodination would likely yield a mixture of isomers, with the 5-iodo and 3-iodo products being favored over the desired 4-iodo isomer, making this a challenging route for regioselective synthesis.
A promising metal-free strategy involves the use of a strong base to deprotonate a specific C-H bond, followed by quenching with an iodine source. Recent studies have shown that potassium tert-butoxide (t-BuONa) can promote or catalyze the halogenation of electron-deficient heteroarenes. researchgate.netmdpi.com This method, using sources like perfluorobutyl iodide, offers a mild and efficient pathway for C-H iodination and could potentially be optimized for the regioselective synthesis of this compound. researchgate.net
Green chemistry principles also encourage the use of safer reagents and solvents. A patented method for synthesizing the precursor 2-chlorothiophene utilizes the in-situ generation of chlorine from hydrochloric acid and hydrogen peroxide, which avoids the handling of gaseous chlorine and minimizes the formation of di-chlorinated byproducts. google.com Applying similar principles, such as using ethanol as a solvent for NIS iodinations, contributes to the development of more environmentally benign synthetic protocols. researchgate.net
| Method | Reagents | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Electrophilic Iodination | NIS, 4-toluenesulfonic acid, EtOH | Thiophene derivatives | Simple, efficient, pure products without purification. | researchgate.net |
| Base-Promoted Iodination | t-BuONa, C₄F₉I | Electron-deficient heteroarenes | Mild conditions, good for substrates resistant to electrophilic substitution. | researchgate.netmdpi.com |
Radical-Mediated Halogenation
Radical-mediated reactions offer powerful alternatives to traditional electrophilic substitution for the halogenation of heterocyclic systems. These methods often proceed under mild conditions and can provide unique regioselectivity.
Visible-light photocatalysis has emerged as a key technique for generating halogen radicals from accessible sources like polychloromethanes or N-halosuccinimides (NCS). researchgate.netmdpi.com For instance, the irradiation of a photocatalyst, such as benzophenone, in the presence of a chlorine source can initiate the chlorination of C-H bonds. mdpi.com Mechanistic studies indicate that these reactions can proceed through a free radical process. beilstein-journals.org In the context of thiophene synthesis, metal-free methods involving the generation of a trisulfur (B1217805) radical anion (S₃•−) have been developed to construct the thiophene ring itself from alkynols. organic-chemistry.org The resulting substituted thiophenes can then be subjected to subsequent halogenation steps. organic-chemistry.org
Furthermore, cascade reactions involving radical intermediates have been developed. For example, a persulfate-promoted cascade alkylative annulation has been used to create complex structures, demonstrating the synthetic utility of radical pathways. researchgate.net While not always directly applied to this compound, these radical-based methodologies, including those mediated by copper catalysts or initiated by photolysis, represent a growing field for the functionalization of thiophenes and related heterocycles. beilstein-journals.orgchim.it
Environmentally Benign Approaches to Thiophene Synthesis
Modern synthetic chemistry increasingly emphasizes the development of environmentally friendly or "green" methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources or milder reaction conditions.
A notable green strategy for thiophene synthesis involves the metal-free reaction of alkynols with elemental sulfur (S₈) or potassium ethyl xanthate. organic-chemistry.org This method is scalable and avoids the use of transition metal catalysts. organic-chemistry.org The use of green solvents is another cornerstone of eco-friendly synthesis. Solvents such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) have been successfully employed in the synthesis of sulfur-containing heterocycles. mdpi.com For example, 2-aminothiophenes have been synthesized in water using catalyst-free conditions under ultrasound activation or through multicomponent reactions that maximize atom economy. nih.gov In some cases, ionic liquids can serve as both the solvent and the catalyst, and can often be recycled for multiple reaction cycles. mdpi.com These strategies, focused on building the core thiophene ring, provide precursors that can then be halogenated, potentially using greener halogen sources, to yield compounds like this compound.
Regioselectivity and Isomer Control in Synthesis
Achieving the specific 2,4-substitution pattern of this compound from an unsubstituted thiophene ring is a significant challenge due to the inherent reactivity of the thiophene nucleus. The α-positions (C2 and C5) are significantly more reactive towards electrophilic substitution than the β-positions (C3 and C4). Therefore, direct halogenation of thiophene typically yields 2-halo- or 2,5-dihalothiophenes. Control of regioselectivity is paramount for synthesizing asymmetrically substituted isomers.
Strategies for Ortho-, Meta-, and Para-Iodination/Chlorination on the Thiophene Ring
To control the position of halogenation, chemists employ several strategies, often involving directing groups or sequential, site-selective reactions. An ester group, for instance, can act as a directing group to control the functionalization of individual positions on the thiophene ring through sequential halogenations and cross-coupling reactions. acs.orgnih.gov
Another approach involves the use of specific halogenating reagents in combination with Lewis acids, which can influence the regiochemical outcome. tandfonline.com The halogenation of an already substituted thiophene is governed by the electronic and steric effects of the existing substituent. For example, the synthesis of 2-bromo-5-(bromomethyl)thiophene (B1590285) is achieved by the radical bromination of 2-methylthiophene, which is then used as a precursor for further functionalization via Suzuki cross-coupling reactions. d-nb.info
Catalyst-controlled reactions provide another avenue for regioselectivity. Different sets of reaction conditions using palladium catalysts have been shown to enable regiodivergent C-H activation and functionalization at either the C2 or C5 position of 3-substituted thiophenes, highlighting the power of catalyst choice in directing outcomes. nih.gov For the synthesis of this compound specifically, a plausible route would involve the initial synthesis of a 3-substituted thiophene that directs chlorination to the 2-position and iodination to the 4-position, or a multi-step sequence involving protection/deprotection and directed lithiation or halogen-dance reactions.
| Strategy | Description | Key Feature | Reference |
|---|---|---|---|
| Directing Groups | An existing functional group (e.g., an ester) on the thiophene ring directs incoming electrophiles to a specific position. | Programmed, sequential functionalization. | acs.org, nih.gov |
| Catalyst Control | The choice of catalyst and ligands dictates the position of C-H activation and subsequent functionalization. | Regiodivergent synthesis from a single precursor. | nih.gov |
| Specific Reagents | Use of unique halogenating agents (e.g., benzeneseleninyl chloride) can favor certain isomers. | Altered reactivity patterns of the halogenating species. | tandfonline.com |
| Sequential Synthesis | Involves multiple steps such as protection, directed ortho-metalation (DoM), and subsequent halogenation. | Stepwise construction of the desired isomer. | d-nb.info |
Computational Analysis of Regioselectivity in Halogenation Reactions
Computational chemistry has become an indispensable tool for predicting and understanding the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems like thiophene. acs.orgresearchgate.net These methods can significantly reduce the amount of trial-and-error experimentation required in the lab.
A more automated tool, known as the RegioSQM method, calculates the free energies of protonation for all aromatic C-H positions using the semi-empirical PM3 method. rsc.org The positions with the lowest free energy are identified as the most nucleophilic and therefore the most likely sites of electrophilic attack. This method has shown a 96% success rate in retrospectively analyzing over 525 literature examples of electrophilic halogenations. rsc.org DFT calculations are also employed to understand reaction mechanisms and transition states, revealing whether a reaction is under kinetic or thermodynamic control, which can be crucial for determining the final product distribution. rsc.org
| Computational Method | Principle | Reported Accuracy | Reference |
|---|---|---|---|
| Calculated NMR Shifts | The carbon/proton with the lowest calculated chemical shift is the most likely site of electrophilic attack. | >80% | acs.org, researchgate.net |
| HOMO Analysis (DFT) | The site of electrophilic attack is explained by the location of the Highest Occupied Molecular Orbital. | Increases accuracy to >95% (when combined with NMR method). | [1, researchgate.net |
| RegioSQM (PM3) | The carbon with the lowest calculated protonation free energy is the most nucleophilic center. | ~96% | rsc.org |
Reactivity and Mechanistic Investigations of 2 Chloro 4 Iodothiophene
Cross-Coupling Reactions and Derivative Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. In the case of 2-chloro-4-iodothiophene, the reaction proceeds with high regioselectivity at the C-4 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 4-substituted-2-chlorothiophene derivative.
Detailed research has demonstrated the successful coupling of various aryl- and heteroarylboronic acids with dihalothiophenes. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dihalothiophenes Data presented is for analogous dihalothiophene substrates due to limited specific data for this compound.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 92 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | 88 |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For this compound, this reaction provides a direct route to 2-chloro-4-alkynylthiophene derivatives, which are valuable intermediates in the synthesis of more complex molecules. The reaction mechanism is understood to involve a palladium catalytic cycle for the activation of the aryl halide and a copper cycle for the activation of the terminal alkyne.
The regioselectivity of the Sonogashira coupling on this compound is excellent, with the alkynyl group being introduced exclusively at the 4-position. A variety of terminal alkynes, including both alkyl- and aryl-substituted acetylenes, can be employed.
Table 2: Examples of Sonogashira Coupling Reactions with Dihalothiophenes Data presented is for analogous dihalothiophene substrates due to limited specific data for this compound.
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 85 |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction allows for the introduction of a vinyl group at the 4-position of this compound. The catalytic cycle involves the oxidative addition of palladium(0) to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.
The regioselectivity of the Heck reaction on this compound is high for the C-4 position. The stereochemistry of the resulting double bond is typically trans. A variety of alkenes, particularly electron-deficient ones like acrylates and styrenes, are suitable coupling partners.
Table 3: Examples of Heck Reactions with Dihalothiophenes Data presented is for analogous dihalothiophene substrates due to limited specific data for this compound.
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 85 |
| 2 | n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 90 |
| 3 | Acrylonitrile | Pd(PPh₃)₄ | PPh₃ | NaOAc | DMA | 120 | 82 |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction provides a powerful method for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. With this compound, the Negishi coupling allows for the regioselective introduction of a wide variety of organic substituents at the 4-position. Organozinc reagents are known for their high reactivity and functional group tolerance.
The mechanism proceeds via the standard cross-coupling catalytic cycle of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. The higher reactivity of the C-I bond ensures that the coupling occurs selectively at this position.
Table 4: Examples of Negishi Coupling Reactions with Dihaloarenes Data presented is for analogous dihaloarene substrates due to limited specific data for this compound.
| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 65 | 96 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 88 |
| 3 | Vinylzinc chloride | Ni(acac)₂ | dppe | THF | 50 | 85 |
The Stille coupling reaction is a palladium-catalyzed cross-coupling of an organic halide with an organostannane reagent. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are generally stable to air and moisture. For this compound, the Stille coupling provides a reliable method for the regioselective formation of a carbon-carbon bond at the 4-position.
The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. The chemoselectivity for the C-I bond is excellent, allowing for the synthesis of various 2-chloro-4-substituted thiophenes.
Table 5: Examples of Stille Coupling Reactions with Dihaloarenes Data presented is for analogous dihaloarene substrates due to limited specific data for this compound.
| Entry | Organostannane Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 92 |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | PPh₃ | THF | 70 | 89 |
| 3 | (Thiophen-2-yl)trimethyltin | Pd₂(dba)₃ | P(furyl)₃ | DMF | 100 | 87 |
The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide. gold-chemistry.org It was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. The high reactivity of Grignard reagents makes this a powerful tool for C-C bond formation, although it can limit the functional group tolerance of the reaction.
In the context of this compound, the Kumada coupling would be expected to proceed selectively at the C-I bond to afford the 2-chloro-4-substituted thiophene (B33073). The choice of catalyst is critical, with nickel catalysts often being used for their high reactivity and lower cost.
Table 6: Examples of Kumada Coupling Reactions with Dihaloarenes Data presented is for analogous dihaloarene substrates due to limited specific data for this compound.
| Entry | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 65 | 94 |
| 2 | Ethylmagnesium bromide | Pd(PPh₃)₄ | Diethyl ether | 35 | 85 |
| 3 | Isopropylmagnesium chloride | NiCl₂(dmpe) | THF | 50 | 88 |
Chemoselectivity in Dihalo-substituted Thiophene Cross-Coupling
The presence of two different halogen atoms on the thiophene ring of this compound introduces the concept of chemoselectivity in cross-coupling reactions. The significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the primary determinant of this selectivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. nih.gov
This reactivity trend is attributed to the bond dissociation energies (the C-I bond being the weakest) and the ease of the oxidative addition step in the catalytic cycle of palladium. nih.gov For this compound, this means that cross-coupling reactions can be directed selectively to the C-4 position (the site of the iodine atom) while leaving the C-Cl bond at the C-2 position intact. This allows for a stepwise functionalization strategy. For instance, a Suzuki coupling can be performed at the C-4 position, and the resulting 2-chloro-4-arylthiophene can then be subjected to a second, often more forcing, cross-coupling reaction at the C-2 position. researchgate.netsci-hub.se
This selective reactivity is crucial for the synthesis of specifically substituted thiophene derivatives, which are important motifs in materials science and medicinal chemistry. rsc.orgrsc.orgnih.gov The ability to control which halogen reacts first provides a powerful tool for building molecular complexity from a simple dihalo-substituted starting material.
Table 1: Chemoselectivity in Cross-Coupling of this compound
| Reaction Type | Reactive Site | Rationale | Potential Product |
|---|---|---|---|
| Suzuki Coupling | C-4 (Iodo) | The C-I bond is significantly more reactive towards Pd(0) oxidative addition than the C-Cl bond. nih.govsci-hub.se | 2-Chloro-4-arylthiophene |
| Stille Coupling | C-4 (Iodo) | Similar to Suzuki coupling, the Stille reaction proceeds preferentially at the more labile C-I bond. rsc.org | 2-Chloro-4-(organostannyl)thiophene or subsequent coupled product |
| Heck Coupling | C-4 (Iodo) | The established reactivity order of halogens (I > Br > Cl) in Heck reactions dictates selective reaction at the C-4 position. | 4-Alkenyl-2-chlorothiophene |
Formation and Reactivity of Organometallic Intermediates
The differential reactivity of the halogens in this compound is also exploited in the formation of organometallic reagents.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from an organic halide involves the reaction with magnesium metal. wikipedia.orgresearchgate.net In the case of this compound, the greater reactivity of the alkyl/aryl iodide compared to the corresponding chloride ensures that the magnesium selectively inserts into the C-I bond. researchgate.netadichemistry.com This reaction, typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), yields 4-chloro-2-thienylmagnesium iodide, leaving the C-Cl bond untouched. adichemistry.comyoutube.com
This specific Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions to introduce different functional groups at the C-4 position of the thiophene ring. masterorganicchemistry.comleah4sci.com
Reaction with Carbonyls: It reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. youtube.comwisc.edu
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by quenching with solid carbon dioxide (dry ice) followed by acidification provides 4-chloro-2-thiophenecarboxylic acid. wisc.edu
Reaction with Epoxides: Nucleophilic attack on epoxides results in ring-opening and the formation of a β-hydroxyalkyl chain on the thiophene ring. masterorganicchemistry.comleah4sci.com
Table 2: Reactions of 4-Chloro-2-thienylmagnesium iodide
| Electrophile | Reaction Type | Product |
|---|---|---|
| Formaldehyde (CH₂O) | Nucleophilic Addition | (4-Chlorothiophen-2-yl)methanol |
| Acetone ((CH₃)₂CO) | Nucleophilic Addition | 2-(4-Chlorothiophen-2-yl)propan-2-ol |
| Carbon Dioxide (CO₂) | Carboxylation | 4-Chloro-2-thiophenecarboxylic acid |
Organolithium Chemistry
Organolithium reagents can be prepared from this compound via a lithium-halogen exchange reaction. This transformation is typically very fast and is carried out at low temperatures (e.g., -78 °C) by treating the dihalothiophene with an alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org The exchange occurs selectively at the more reactive iodine-bearing position, producing 4-chloro-2-lithiothiophene. taylorandfrancis.com
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.orgyoutube.com The resulting 4-chloro-2-lithiothiophene is a powerful nucleophile and can be used in reactions similar to the Grignard reagent, often with higher reactivity. It can also be used as a strong base for deprotonation reactions. Its primary utility, however, lies in its role as an intermediate for transmetalation reactions to form other organometallic species. wikipedia.org
Organoboron and Organotin Derivatives in Synthesis
The organometallic intermediates derived from this compound are valuable precursors for the synthesis of organoboron and organotin derivatives. These derivatives are key partners in some of the most powerful cross-coupling reactions used in modern organic synthesis.
Organoboron Derivatives: The Grignard or organolithium intermediate of this compound can be reacted with a boron electrophile, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate, followed by acidic hydrolysis to generate (4-chlorothiophen-2-yl)boronic acid. rsc.orgscispace.com This boronic acid is a stable, solid compound that serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. sci-hub.senih.gov This allows for the formation of a carbon-carbon bond at the C-2 position of the original molecule, providing access to a wide array of 2-aryl- or 2-vinyl-4-chlorothiophenes.
Organotin Derivatives: Similarly, quenching the organolithium or Grignard reagent with a trialkyltin halide, such as tributyltin chloride (Bu₃SnCl), yields the corresponding organostannane, 4-chloro-2-(tributylstannyl)thiophene. nih.govlupinepublishers.com These organotin compounds are essential substrates for Stille cross-coupling reactions. rsc.org While organotin compounds are often more toxic than their boronic acid counterparts, the Stille reaction is known for its tolerance of a wide variety of functional groups. nih.gov
Table 3: Synthesis and Application of Organometallic Derivatives
| Derivative Type | Synthesis Precursor | Key Reagent | Application |
|---|---|---|---|
| Organoboron (Boronic Acid) | 4-Chloro-2-lithiothiophene | B(OMe)₃, then H₃O⁺ | Suzuki-Miyaura Coupling nih.gov |
| Organotin (Stannane) | 4-Chloro-2-lithiothiophene | Bu₃SnCl | Stille Coupling rsc.org |
Photochemical Transformations and Excited State Reactivity
The study of the interaction of light with halogenated thiophenes provides insight into their stability and potential for photo-driven reactions.
Photoinduced Dehalogenation Pathways
When exposed to ultraviolet (UV) light, this compound can undergo photochemical transformations. The absorption of a photon promotes the molecule to an electronically excited state. nih.govrsc.org In this state, the molecule can undergo different relaxation pathways, including bond cleavage. The C-I bond is significantly weaker than the C-Cl and C-H bonds within the molecule. Consequently, the most likely photochemical event is the homolytic cleavage (homolysis) of the C-I bond to generate a 4-chloro-2-thienyl radical and an iodine radical. uni-regensburg.de
This photoinduced deiodination is a common pathway for iodoaromatic compounds. The resulting thienyl radical is a highly reactive intermediate. In the absence of other trapping agents, it may abstract a hydrogen atom from the solvent or another molecule to yield 2-chlorothiophene (B1346680). This process represents a net dehalogenation of the starting material. Such photochemical dehalogenation reactions can be an alternative to chemical reduction methods, often proceeding under mild, catalyst-free conditions. uni-regensburg.de
Radical Intermediates in Photoreactions
The photochemical behavior of this compound is dictated by the significant difference in the bond dissociation energies of its carbon-halogen bonds. The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond. Consequently, upon exposure to ultraviolet (UV) radiation, the molecule is expected to undergo selective homolytic cleavage of the C-I bond.
This photoreaction generates two primary radical intermediates: a 2-chloro-thiophen-4-yl radical and an iodine radical. The formation of these intermediates is the primary step in subsequent photochemical transformations. The stability and fate of the thiophenyl radical are key to determining the final products, which could arise from hydrogen abstraction from a solvent, dimerization, or other radical-mediated processes. The preferential cleavage of the C-I bond highlights its utility as a photolabile protecting group or a precursor for site-selective radical reactions.
Computational Elucidation of Excited State Mechanisms
Understanding the intricate details of photoreactions requires sophisticated computational methods to map the journey of a molecule from its ground state to an excited state and back. escholarship.org For this compound, techniques like time-dependent density functional theory (TD-DFT) are instrumental in modeling the electronic transitions that occur upon photoexcitation. These calculations can predict the absorption spectrum and identify the nature of the relevant excited states, such as ππ* or nπ* transitions.
Advanced computational dynamics simulations, including trajectory surface hopping (TSH), can be employed to model the non-adiabatic processes that govern the molecule's fate after absorbing light. chemrxiv.org These simulations can map the potential energy surfaces of the excited states and identify pathways for bond dissociation. escholarship.orgchemrxiv.org For this compound, such studies would likely confirm that the lowest energy dissociation pathway on the excited state surface corresponds to the cleavage of the C-I bond, providing a theoretical basis for the experimentally observed selectivity in its photoreactions. These methods combine quantum mechanics with molecular dynamics to trace the atomic motions on a femtosecond timescale, revealing the precise mechanism of bond breaking. escholarship.org
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution on the Thiophene Core
The thiophene ring, while aromatic, exhibits different reactivity compared to benzene (B151609). In this compound, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are controlled by the electronic effects of the two halogen substituents. Both chlorine and iodine are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than thiophene itself. uci.edu However, through resonance, they are ortho-, para-directing. uci.edu
The available positions for substitution are C3 and C5.
The 2-chloro group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
The 4-iodo group directs incoming electrophiles to the C3 (ortho) and C5 (ortho) positions.
Both substituents thus activate the C3 and C5 positions. The final regiochemical outcome depends on the interplay between steric hindrance and the relative directing strength of the halogens. Attack at the C5 position is generally favored as it is para to the chloro group and less sterically hindered than the C3 position, which is flanked by both halogens. Reactions like halogenation, nitration, and Friedel-Crafts acylation would require a Lewis acid catalyst to activate the electrophile to overcome the deactivation of the ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Role of Halogen Atom Differentiation in Selective Transformations
Differential Reactivity of Chloro and Iodo Substituents
The most synthetically valuable aspect of this compound is the pronounced difference in reactivity between the chloro and iodo substituents, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition to a low-valent metal catalyst (like palladium(0)) than the much stronger carbon-chlorine bond.
This differential reactivity allows for highly selective functionalization at the C4 position. Reactions such as Suzuki, Stille, Sonogashira, and Heck couplings can be performed chemoselectively at the C-I bond, leaving the C-Cl bond untouched. This provides a powerful strategy for sequential functionalization, where the C4 position is modified first, and the chloro-substituted C2 position is available for a subsequent, often more forcing, cross-coupling reaction or a different chemical transformation.
The table below summarizes the selective nature of these transformations.
| Reaction Type | Reactive Site | Typical Conditions | Outcome |
| Suzuki Coupling | C4-I | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid | Selective formation of a C-C bond at the C4 position. |
| Sonogashira Coupling | C4-I | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine), terminal alkyne | Selective formation of a C-C triple bond at the C4 position. |
| Stille Coupling | C4-I | Pd catalyst, organostannane reagent | Selective formation of a C-C bond at the C4 position. |
| Heck Coupling | C4-I | Pd catalyst, base, alkene | Selective formation of a C-C double bond at the C4 position. |
| Buchwald-Hartwig | C4-I | Pd catalyst, phosphine ligand, base, amine/amide | Selective formation of a C-N bond at the C4 position. |
| Subsequent Coupling | C2-Cl | Harsher conditions (e.g., different ligand, higher temp.) | Functionalization at C2 after C4 has reacted. |
Synthetic Utility of Orthogonal Reactivity
The synthetic utility of this compound is primarily harnessed through sequential, palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for the selective activation of the C-I bond under milder reaction conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is the cornerstone of its application in constructing highly functionalized thiophene scaffolds.
The typical reaction sequence involves an initial cross-coupling reaction at the more reactive 4-position (C-I bond), followed by a second coupling reaction at the 2-position (C-Cl bond). A variety of standard palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Negishi couplings, can be employed in a stepwise manner to introduce diverse functionalities onto the thiophene core.
Sequential Sonogashira and Suzuki-Miyaura Coupling
A prime example of the synthetic utility of this compound is the sequential Sonogashira and Suzuki-Miyaura coupling to generate 2,4-disubstituted thiophenes. In the first step, a Sonogashira coupling is performed to introduce an alkynyl substituent at the 4-position. The greater reactivity of the C-I bond allows this reaction to proceed selectively. libretexts.orgresearchgate.netrsc.org Subsequently, the resulting 2-chloro-4-alkynylthiophene can undergo a Suzuki-Miyaura coupling to introduce an aryl or vinyl group at the 2-position.
The following interactive table summarizes representative conditions for a sequential Sonogashira and Suzuki-Miyaura coupling of this compound.
| Step | Reaction Type | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 25-50 | 85-95 |
| 2 | Suzuki-Miyaura Coupling | 2-Chloro-4-alkynylthiophene, Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | 75-90 |
Detailed Research Findings
While specific literature detailing the comprehensive synthetic utility of this compound is focused, the principles of its orthogonal reactivity are well-established within the broader context of dihalogenated heterocycles. Research on analogous compounds, such as dihalogenated pyridines and quinolines, demonstrates the robustness of this synthetic strategy. libretexts.org These studies have shown that careful selection of the palladium catalyst, ligands, and reaction conditions can further enhance the selectivity and efficiency of the sequential functionalization. For instance, the use of bulky, electron-rich phosphine ligands can influence the reactivity at the less reactive C-Cl bond in the second coupling step.
The ability to introduce a wide range of substituents onto the thiophene ring in a controlled manner makes this compound a highly valuable precursor for the synthesis of molecules with tailored electronic and photophysical properties for applications in organic electronics, as well as for the construction of complex molecular architectures for medicinal chemistry. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. ossila.com 2-chloro-4-iodothiophene serves as an important synthon for accessing a wide array of more complex heterocyclic structures, including polycyclic and fused ring systems. ossila.comnih.gov
The synthesis of polycyclic aromatic heterocycles often relies on the sequential formation of new rings around a central core. The distinct reactivity of the halogens in this compound is advantageous for such strategies. The more reactive C-I bond can be selectively targeted in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce a new substituent, leaving the C-Cl bond intact for subsequent transformations. This second coupling reaction can then be used to close a new ring, forming a polycyclic system. This stepwise approach provides precise control over the final molecular structure, which is crucial for creating materials with specific electronic or photophysical properties.
Fused thiophene (B33073) scaffolds, such as benzothiophenes and thieno[3,2-b]thiophenes, are prevalent motifs in organic electronics and pharmaceuticals. mdpi.com this compound is a key intermediate for creating these fused systems. For instance, a Suzuki coupling at the 4-position (C-I) with a suitably substituted boronic acid can be followed by an intramolecular cyclization reaction, such as a C-H activation or another cross-coupling reaction involving the chlorine at the 2-position, to construct an adjoining ring. This methodology allows for the regioselective synthesis of complex fused structures that would be difficult to access through other routes.
The table below summarizes a general, two-step approach to synthesizing fused thiophene systems utilizing the differential reactivity of a dihalothiophene precursor.
| Step | Reaction Type | Position Targeted | Catalyst/Reagents (Example) | Intermediate/Product |
| 1 | Suzuki Coupling | 4-position (C-I) | Pd(PPh₃)₄, Base | 2-chloro-4-arylthiophene |
| 2 | Intramolecular Cyclization | 2-position (C-Cl) | Pd(OAc)₂, Ligand | Fused Thiophene System |
Nitrogen-containing heterocycles are the most abundant class of heterocycles in FDA-approved drugs and are vital components in many functional materials. nih.govresearchgate.net this compound can be elaborated into these valuable structures. The halogen atoms serve as handles for introducing nitrogen-based functionalities. For example, a Buchwald-Hartwig amination can be performed selectively at the C-I bond to install an amine group. This newly introduced amino-chlorothiophene is a versatile intermediate. It can undergo subsequent cyclization with various reagents to form fused nitrogen-containing rings, such as thieno[3,2-b]pyridines or thiazoles. The synthesis of 2-aminothiophenes and their derivatives is a well-established route to a wide range of biologically active compounds. nih.gov
The synthesis of complex heterocyclic systems, such as linking indole, 1,2,4-triazole, and pyridazine (B1198779) rings, often involves multi-step reactions where functionalized building blocks are key. mdpi.comnih.gov The functional groups on this compound allow it to be incorporated into such elaborate molecules.
Precursor for Advanced Organic Materials
The field of organic electronics relies on π-conjugated polymers for applications in transistors, solar cells, and light-emitting diodes (LEDs). cmu.edu Polythiophenes are a benchmark class of these materials due to their stability and tunable electronic properties. physicsjournal.net
This compound is a suitable monomer for the synthesis of regioregular polythiophenes. Conjugated polymers are important functional materials used in a variety of optoelectronic devices. nih.gov The polymerization of dihaloaromatic monomers via metal-catalyzed cross-coupling reactions is a powerful method for creating these materials. nih.gov
Methods such as Kumada catalyst-transfer polycondensation, Stille polycondensation, or Suzuki polycondensation can be employed. The differing reactivity of the C-I and C-Cl bonds can be exploited to control the polymerization process and the structure of the resulting polymer. For example, polymerization can be initiated at the more reactive C-I position. This control over connectivity (regioregularity) is critical, as it directly influences the polymer's ability to self-assemble into ordered structures, which in turn governs its charge transport properties. While many polythiophenes are synthesized from 2,5-dihalothiophenes, the use of asymmetrically substituted monomers like this compound can lead to polymers with unique helical structures or different electronic characteristics.
The table below outlines common polymerization methods applicable to dihalothiophene monomers.
| Polymerization Method | Typical Catalyst System | Monomer Type | Resulting Polymer |
| Kumada Catalyst-Transfer | Ni(dppp)Cl₂ | Grignard of dihalothiophene | Polythiophene |
| Stille Polycondensation | Pd(PPh₃)₄ | Dihalothiophene + Organostannane | Polythiophene |
| Suzuki Polycondensation | Pd catalyst + Base | Dihalothiophene + Diboronic acid | Polythiophene |
The incorporation of this compound into a conjugated polymer backbone is a strategic choice for tuning the material's fundamental electronic properties. From a theoretical standpoint, the electron-withdrawing nature of the chlorine atom has a significant impact on the frontier molecular orbital (HOMO and LUMO) energy levels of the polymer.
Introducing chlorine atoms onto the polythiophene backbone generally lowers both the HOMO and LUMO energy levels. This has two important theoretical consequences for organic electronic devices:
Improved Air Stability: A lower HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, potentially leading to devices with longer operational lifetimes.
Voltage Tuning in Devices: In organic solar cells, the open-circuit voltage is related to the energy difference between the HOMO of the donor polymer and the LUMO of the acceptor material. By tuning the polymer's HOMO level through halogenation, the voltage of the device can be theoretically optimized. In organic field-effect transistors (OFETs), a lower HOMO level is often desirable for p-type semiconductors operating in air.
Therefore, the use of this compound as a monomer provides a molecular design strategy to create conjugated polymers with electronic properties that are theoretically advantageous for high-performance organic electronic devices. sigmaaldrich.comrsc.org
Scaffolds for Optoelectronic Applications
The development of organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), relies heavily on π-conjugated polymers that exhibit favorable electronic and optical properties. Thiophene-based polymers are a cornerstone of this field due to their excellent charge transport capabilities and environmental stability. researchgate.nettcichemicals.com The compound this compound serves as an exceptional starting material for synthesizing these sophisticated polymers.
The primary advantage of this molecule is the differential reactivity of its two halogen substituents. The C-I bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, than the more robust C-Cl bond. psu.edunih.govfrontiersin.org This chemoselectivity allows for a controlled, stepwise polymerization. For instance, the iodine at the 4-position can be selectively coupled with an organometallic comonomer to build the polymer backbone, leaving the chlorine at the 2-position untouched. This chlorine can then be used in subsequent, more forceful coupling reactions or be retained in the final polymer to fine-tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org
This controlled synthesis is critical for creating well-defined alternating copolymers, where donor and acceptor units are arranged in a precise sequence. nih.gov Such precision is paramount for optimizing the performance of optoelectronic devices. Thiophene-flanked benzothiadiazole derivatives, for example, are common building blocks for high-performance polymers, and their synthesis can be achieved through methods like direct arylation polymerization (DArP), which offers a more sustainable alternative to traditional cross-coupling reactions. researchgate.netnih.govmostwiedzy.pltestbook.com By using precursors like this compound, chemists can design and construct complex polymer architectures tailored for specific electronic applications. acs.orgtum.de
| Polymer/Material Type | Key Thiophene-Based Building Block | Primary Synthetic Method(s) | Noteworthy Property/Application |
|---|---|---|---|
| Alternating Donor-Acceptor Copolymers | Thiophene-flanked Benzothiadiazole (DTBT) | Stille, Suzuki, Direct Arylation Polymerization (DArP) | Tunable bandgap for Organic Photovoltaics (OPVs). nih.govtestbook.com |
| Regioregular Polythiophenes | Halogenated Thiophenes | Kumada Catalyst-Transfer Polycondensation (KCTP) | High charge carrier mobility for Organic Field-Effect Transistors (OFETs). researchgate.nettcichemicals.com |
| Fused Thiophene Systems (e.g., Thienothiophenes) | Dihalogenated Thiophenes | Intramolecular Cyclization, Cross-Coupling | Enhanced planarity and π-π stacking for improved device performance. acs.orgtum.de |
| Benzotrithiophene-based Covalent Organic Frameworks (COFs) | Benzotrithiophene (BTT) | Condensation Polymerization | High hole mobility and suitability for photocatalytic applications. acs.org |
Synthetic Intermediates for Pharmaceutical Research
In pharmaceutical and medicinal chemistry, the ability to build complex molecules with precision is essential. The this compound scaffold provides a robust platform for the regioselective introduction of chemical functionality. This capability stems directly from the hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. psu.edu
The C(4)-I bond is significantly more reactive than the C(2)-Cl bond under typical Suzuki or Stille coupling conditions. frontiersin.org A synthetic chemist can therefore perform a cross-coupling reaction to introduce a desired aryl, heteroaryl, or alkyl group at the 4-position of the thiophene ring with high selectivity. The chlorine atom at the 2-position remains, acting as a stable "placeholder" or a latent reactive site. This intermediate, a 2-chloro-4-substituted thiophene, can then be subjected to a second, distinct transformation at the C-Cl bond, often under different or more forcing reaction conditions. This second reaction could be another cross-coupling, a nucleophilic aromatic substitution, or a metal-halogen exchange followed by quenching with an electrophile. This stepwise approach allows for the efficient and controlled assembly of highly functionalized thiophene derivatives, which are common cores in pharmacologically active molecules.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and evaluation of a series of structurally related compounds (analogs) to determine how specific chemical features influence a molecule's properties. The this compound molecule is an ideal starting point for building the compound libraries required for such studies.
| Scaffold Position | Initial Functional Handle | Synthetic Transformation | Example Diverse Groups (R) |
|---|---|---|---|
| C4-Position | Iodo (-I) | Suzuki, Stille, Sonogashira Coupling | Aryl (e.g., Phenyl, Pyridyl), Alkynyl, Heterocycles |
| C2-Position | Chloro (-Cl) | Suzuki, Buchwald-Hartwig Amination, Nucleophilic Substitution | Aryl, Amino groups, Alkoxy groups, Cyano |
Role in Ligand and Catalyst Development
Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis, playing a critical role in stabilizing the metal center and modulating its reactivity and selectivity. tcichemicals.com Thiophene-based phosphines have emerged as a valuable class of ligands. The thiophene backbone provides a rigid and sterically defined scaffold that can be functionalized to create bidentate or pincer-type ligands.
This compound is a potential precursor for such ligands. A synthetic route could involve the sequential substitution of the halogen atoms with phosphine groups. For example, a di-lithiation followed by reaction with a chlorophosphine (e.g., chlorodiphenylphosphine) could generate a 2,4-bis(phosphino)thiophene derivative. While the synthesis of the specific 2,4-disubstituted ligand from this exact precursor is not widely documented, the synthesis of related isomers, such as 2,5-bis(phosphino)thiophenes, establishes the chemical feasibility. Once synthesized, these bidentate phosphine-thiophene ligands can coordinate with transition metals like palladium, rhodium, or nickel to form catalytically active complexes for a wide range of organic reactions, including cross-couplings and hydrogenations. acs.orgacs.org The sulfur atom of the thiophene ring itself can also participate in coordination, leading to potentially tridentate ligands with unique electronic and steric properties. researchgate.nettestbook.com
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. A key strategy in this field is the design of rigid, chiral scaffolds that can create a well-defined environment to control the stereochemical outcome of a reaction.
While specific examples are not yet prominent in the literature, this compound represents a promising starting point for the synthesis of novel thiophene-based organocatalysts. The thiophene ring offers a planar, rigid core. By introducing chiral auxiliaries or functional groups at the 2- and 4-positions, one could construct a new class of chiral catalysts. For instance, the sequential functionalization could be used to install a Brønsted acid at one position and a Lewis base at the other, creating a bifunctional catalyst within a constrained chiral architecture. The development of such catalysts from simple, readily available precursors like this compound is an active area of research interest.
Computational and Theoretical Studies of 2 Chloro 4 Iodothiophene
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic properties of molecules like 2-chloro-4-iodothiophene, offering insights into their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Ground States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the optimized geometry and ground-state electronic properties of thiophene (B33073) derivatives. For substituted thiophenes, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.com These calculations are fundamental for understanding how the chloro and iodo substituents influence the geometry of the thiophene ring.
Although no specific DFT data for this compound were found, studies on other halogenated thiophenes demonstrate that substituents can alter the planarity and bond lengths of the thiophene ring, which in turn affects its electronic properties. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Thiophene Derivative Studies
| Functional | Basis Set | Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure of benzo[c]thiophene (B1209120) derivatives. nih.gov |
| B3LYP | 6-311G(d,p) | Calculation of geometrical parameters and frontier molecular orbitals of thiophene sulfonamide derivatives. mdpi.com |
| B3LYP-D3 | Various | Investigating the influence of dispersion corrections on the energies of rhodium complexes with thiophene-containing ligands. nih.gov |
This table is illustrative of common methods and is not exhaustive.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
For substituted thiophenes, the nature and position of the substituents significantly influence the energies and spatial distributions of the HOMO and LUMO. In the case of this compound, the electron-withdrawing nature of the halogen atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The precise energy levels and their distribution across the molecule would require specific calculations.
Table 2: Conceptual HOMO-LUMO Analysis in Substituted Thiophenes
| Feature | Description | Implication for this compound (Hypothetical) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered by electron-withdrawing Cl and I atoms, suggesting reduced nucleophilicity compared to thiophene. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by electron-withdrawing Cl and I atoms, suggesting increased electrophilicity compared to thiophene. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | The net effect of the two different halogens on the gap would need to be calculated, but it would influence the molecule's reactivity and UV-Vis absorption spectrum. |
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. This theory is widely used to predict the regioselectivity and stereoselectivity of chemical reactions. By analyzing the coefficients and spatial distribution of the HOMO and LUMO on the atoms of this compound, one could predict the most likely sites for electrophilic and nucleophilic attack.
For electrophilic attack, the reaction is expected to occur at the atom(s) with the largest coefficient in the HOMO. Conversely, for nucleophilic attack, the reaction is favored at the atom(s) with the largest coefficient in the LUMO. The presence of both a chloro and an iodo group at different positions on the thiophene ring makes the prediction of reactivity complex, as both substituents will influence the electronic distribution in a distinct manner.
Molecular Dynamics and Reactivity Prediction
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of dynamic processes such as conformational changes and reaction pathways.
Simulation of Reaction Pathways
MD simulations can be used to explore the potential energy surface of a reaction, identifying transition states and reaction intermediates. Ab initio molecular dynamics, which combines molecular dynamics with electronic structure calculations, has been used to study the relaxation dynamics of photoexcited thiophene, revealing processes like ring-opening. researchgate.netnih.gov For this compound, MD simulations could be employed to model its behavior in different solvents or to simulate its interaction with a reactant molecule, providing insights into the mechanism of a reaction. Such simulations could trace the trajectory from reactants to products, revealing the energetic barriers and the structures of any transient species.
Prediction of Selectivity Profiles
Computational methods, particularly DFT, are frequently used to predict the selectivity of reactions involving substituted thiophenes. By calculating the activation energies for different possible reaction pathways, one can determine the most likely product. For instance, in electrophilic substitution reactions, calculations can determine the relative energies of the transition states for attack at different positions on the thiophene ring, thus predicting the regioselectivity. mdpi.com
In the case of this compound, there are two unsubstituted carbon atoms (at positions 3 and 5) and two carbon atoms bearing halogens. The relative reactivity of these sites towards various reagents could be computationally predicted by comparing the activation barriers for substitution or addition at each position. The interplay between the directing effects of the chloro and iodo substituents would be a key factor in determining the selectivity profile.
Mechanistic Elucidation of this compound Through Computational Methods
Computational chemistry provides powerful tools for understanding the intricate details of chemical behavior at a molecular level. For a molecule like this compound, theoretical studies are crucial for elucidating reaction mechanisms, understanding non-covalent interactions, and predicting photochemical reactivity. These computational approaches allow researchers to model molecular structures, energies, and dynamic processes that can be difficult to observe experimentally.
Transition State Calculations for Reaction Kinetics
The study of reaction kinetics through computational methods is essential for predicting reaction rates and understanding mechanistic pathways. This is primarily achieved by locating and characterizing the transition state (TS) on a potential energy surface. The transition state represents the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction.
Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. researchgate.netpitt.edu For a molecule like this compound, which can undergo reactions such as nucleophilic aromatic substitution (SNAr) or cross-coupling, DFT calculations can map out the energy profile of the reaction. frontiersin.org This involves optimizing the geometries of the reactants, products, and, most importantly, the transition state structure. Advanced methods like the dual-level direct kinetics approach and improved canonical variational transition-state theory (ICVT) with small-curvature tunneling (SCT) corrections can be employed to calculate rate constants over a wide range of temperatures. nih.gov
For example, in a hypothetical SNAr reaction, calculations would determine whether the mechanism is a concerted process or a stepwise one involving a Meisenheimer intermediate. By calculating the energy barriers for each potential pathway, the kinetically favored product can be predicted. Computational studies on similar reactions, such as the reaction of C2H5I with a chlorine atom, have shown that different reaction channels (e.g., hydrogen abstraction vs. displacement) can be evaluated, with the dominant channel being the one with the lowest energy barrier. nih.gov Furthermore, kinetic isotope effect calculations can provide deeper mechanistic insights, which can be compared with experimental data for validation. nih.gov The accuracy of these predictions depends heavily on the chosen level of theory and basis set. researchgate.net
Understanding Halogen-Metal Interactions
The iodine and chlorine substituents on the this compound ring are capable of forming halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid). Computational studies are vital for quantifying the strength and nature of these interactions, particularly with metal centers. Such interactions are critical in crystal engineering, supramolecular chemistry, and organometallic catalysis.
DFT calculations can model the interaction between this compound and various metal-containing fragments. These calculations can predict the geometry of the resulting complex and, crucially, the interaction energy (ΔEint). Studies on a range of halothiophenes have demonstrated that thiophene-bound halogen atoms are effective halogen bond acceptors and donors. The interaction energies for C–I···X′ (where X' is Cl, Br, I) type bonds have been computationally determined to be in the range of -4.4 to -18.7 kJ mol−1.
The electrophilic character of a halogen atom is described by the σ-hole, a region of positive electrostatic potential on the halogen atom opposite the covalent bond. The strength of the σ-hole can be calculated and visualized using Molecular Electrostatic Potential (MEP) surfaces. For halogens, the size and intensity of the σ-hole increase with the polarizability of the halogen (I > Br > Cl). researchgate.net Therefore, the iodine atom in this compound is expected to be a stronger halogen bond donor than the chlorine atom. The nature of other substituents on the thiophene ring also influences the σ-hole's strength; electron-withdrawing groups tend to increase its positive potential. nih.gov
The table below, based on computational data for related halothiophenes, illustrates the typical interaction energies for different types of halogen bonds, which would be analogous to those formed by this compound.
| Interacting Species | Interaction Type | Calculated Interaction Energy (ΔEint) (kJ mol⁻¹) |
| Halothiophene + N-iodosuccinimide | C–I···Cl | -4.4 to -18.7 |
| Halothiophene + N-iodosuccinimide | C–I···Br | -4.4 to -18.7 |
| Halothiophene + N-iodosuccinimide | C–I···I | -4.4 to -18.7 |
| Pyridylhalothiophene + N-iodosuccinimide | N–I···N | -26.3 to -56.0 |
| 5-(4-Pyridyl)-2-halothiophenes | C–X···N | -5.4 to -19.6 |
| Data derived from studies on various halothiophenes and pyridylthiophenes. nih.gov |
Exploration of Excited State Properties and Photoreactivity
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules and predicting their photochemical behavior. nih.govrsc.org For this compound, TD-DFT can be used to calculate the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. ohio-state.edu
The photoreactivity of iodo-aromatic compounds is often dominated by the fission of the carbon-iodine bond. Upon UV excitation, the molecule is promoted from the ground state (S0) to an excited state. Computational studies on the closely related 2-iodothiophene (B115884) reveal that initial excitation can be to a bound π→π* state. rsc.org This excited state can then couple to dissociative π→σ* or n→σ* states, where the σ* orbital is localized along the C–I bond. This coupling leads to the extension and eventual cleavage of the C–I bond, producing a thienyl radical and an iodine atom.
Ultrafast time-resolved studies, supported by computational models, have shown that this dissociation can occur via two main pathways: a 'direct' dissociation from a repulsive state and an 'indirect' dissociation that is delayed. rsc.org The branching ratio between these pathways is isomer-dependent. While specific data for this compound is not available, the fundamental mechanism of C-I bond photolysis is expected to be similar. The presence of the chlorine atom may influence the excited state energies and the dynamics of the dissociation process.
The table below summarizes key findings from ultrafast studies on the photodissociation of iodothiophene isomers, illustrating the type of data that computational and experimental synergy provides.
| Property | 2-Iodothiophene | 3-Iodothiophene (B1329286) |
| Excitation Wavelength | 262 nm | 262 nm |
| Primary Photodissociation Channel | C–I Bond Fission | C–I Bond Fission |
| Dissociation Pathways | Direct and Indirect | Direct and Indirect |
| Observation | The indirect dissociation channel has a greater relative yield in 3-iodothiophene compared to 2-iodothiophene. rsc.org | No discernible difference in the kinetics of the two processes between isomers. rsc.org |
| Data from time-resolved studies on iodothiophene isomers. rsc.org |
TD-DFT calculations are essential for building a complete picture of these photochemical events, from initial light absorption to the final chemical transformation. researchgate.netrsc.org
Analytical Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic Methodologies in Thiophene (B33073) Chemistry
Spectroscopy is a cornerstone in the analysis of thiophene derivatives. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal distinct structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "2-chloro-4-iodothiophene". Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The thiophene ring of "this compound" contains two protons. Their chemical shifts are influenced by the electronegativity and spatial effects of the chlorine and iodine substituents. The proton at the 5-position is adjacent to the sulfur atom and the iodine atom, while the proton at the 3-position is situated between the chloro and iodo substituents. This difference in electronic environment leads to distinct signals. For comparison, in 2-chlorothiophene (B1346680), the proton signals appear at approximately 6.7-7.0 ppm. chemicalbook.com The presence of the iodine atom at the 4-position in "this compound" would further shift these signals, allowing for precise structural assignment. The coupling constant (J-value) between the two protons provides information about their spatial relationship.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows four distinct signals corresponding to the four carbon atoms of the thiophene ring. The carbons directly bonded to the halogen atoms (C2 and C4) are significantly influenced by their electronegativity. The C2 carbon, attached to the more electronegative chlorine, will exhibit a different chemical shift compared to the C4 carbon, which is bonded to iodine. The remaining carbons (C3 and C5) also have characteristic chemical shifts. For instance, in 2-iodothiophene (B115884), the carbon signals appear around 70.9, 126.7, 128.6, and 136.7 ppm. beilstein-journals.org
NMR is also pivotal for monitoring reaction progress. For example, during the synthesis of "this compound," the appearance of its characteristic proton and carbon signals and the disappearance of reactant signals can be tracked over time to determine reaction completion and yield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.0 - 7.3 | ~128 |
| H-5 | 7.1 - 7.4 | ~130 |
| C-2 | - | ~125 |
| C-3 | - | ~128 |
| C-4 | - | ~80 |
| C-5 | - | ~130 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound". The molecular formula is C₄H₂ClIS, leading to a monoisotopic mass of approximately 243.86 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The mass spectrum of "this compound" will display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak cluster ([M]⁺) will show a primary peak (for ³⁵Cl) and a smaller peak at M+2 (for ³⁷Cl).
Fragmentation analysis provides further structural information. Under electron ionization (EI), the molecule can fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or the entire thiophene ring cleavage, leading to fragment ions that are diagnostic of the original structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₂ClIS |
| Monoisotopic Mass | 243.86105 Da uni.lu |
| Predicted [M+H]⁺ | 244.86833 m/z uni.lu |
| Predicted [M+Na]⁺ | 266.85027 m/z uni.lu |
| Key Isotopic Feature | Presence of M and M+2 peaks in a ~3:1 ratio due to ³⁵Cl/³⁷Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. For "this compound," the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the thiophene ring and the carbon-halogen bonds.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected to produce absorptions in the 1500-1400 cm⁻¹ region.
C-S stretching: The vibration of the carbon-sulfur bond in the thiophene ring is usually observed in the fingerprint region.
C-Cl stretching: The carbon-chlorine bond stretching frequency is typically found in the 800-600 cm⁻¹ range.
C-I stretching: The carbon-iodine bond stretching vibration occurs at lower frequencies, generally in the 600-500 cm⁻¹ range.
The IR spectrum of the related compound 2-chlorothiophene shows notable peaks, which serves as a reference for identifying the structural components of "this compound". nist.govnih.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives are known to absorb UV light due to π → π* transitions within the aromatic ring. nii.ac.jp The absorption maximum (λmax) and molar absorptivity (ε) are sensitive to the nature and position of substituents on the thiophene ring. nih.gov
For thiophene itself, a primary absorption band is observed around 235 nm. nii.ac.jp The introduction of halogen substituents (chloro and iodo groups) on the "this compound" ring acts as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity). The UV-Vis spectrum is therefore useful for confirming the presence of the substituted thiophene chromophore and can be used to monitor its concentration in solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding. purdue.edu This information is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice. Studies on other substituted thiophenes have successfully used this technique to elucidate their solid-state structures. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing halogenated aromatic compounds. chromforum.orgmdpi.com A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) can be used to achieve separation. The retention time of "this compound" would be influenced by its polarity. A UV detector is typically used for detection, set to a wavelength where the compound absorbs strongly.
Gas Chromatography (GC): Due to its likely volatility, gas chromatography is also a suitable technique. A capillary column with a non-polar or medium-polarity stationary phase can be employed. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing both separation and mass information simultaneously.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net A silica gel plate can be used as the stationary phase with a non-polar organic solvent system as the mobile phase. The position of the spot corresponding to "this compound" (visualized under UV light) relative to the solvent front gives its retention factor (Rf), which can be compared to that of starting materials and other products.
Gas Chromatography (GC) for Purity and Reaction Conversion
Gas chromatography is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By vaporizing the compound and passing it through a capillary column, its components can be separated based on their boiling points and interactions with the stationary phase. This allows for the detection and quantification of unreacted starting materials, intermediates, and byproducts, thereby providing a clear picture of reaction conversion and product purity.
In a typical GC analysis of halogenated thiophenes, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or a phenyl-substituted stationary phase, is employed. The choice of column is critical for achieving good resolution between the target compound and potential impurities. The oven temperature is programmed to ramp up, ensuring the efficient elution of compounds with varying volatilities.
For the analysis of thiophene derivatives, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly powerful. researchgate.netnih.gov This combination not only separates the components of a mixture but also provides mass spectra for each component, aiding in their structural identification. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of chlorine, iodine, and fragments of the thiophene ring.
The following table outlines a hypothetical set of GC parameters that could be used for the analysis of this compound, based on general methods for similar compounds. rsc.orgnih.gov
Table 1: Illustrative GC-FID Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 300 °C |
| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
By integrating the peak areas of the reactant and product signals in the chromatogram over the course of a reaction, the conversion rate can be calculated. Similarly, the purity of a final product sample can be determined by calculating the percentage area of the this compound peak relative to the total area of all peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. nih.govjapsonline.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound, offering a complementary approach to GC. It is particularly useful for compounds that may be thermally unstable or have high boiling points. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of thiophenic compounds, a reversed-phase HPLC method is commonly employed. mdpi.com In this setup, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase. A mixture of acetonitrile and water is a common mobile phase, and its composition can be adjusted to optimize the separation. mdpi.com Detection is typically achieved using a UV detector, as the thiophene ring exhibits strong UV absorbance. mdpi.com
A key advantage of HPLC is its utility in quantitative analysis. By preparing standard solutions of this compound at various concentrations and analyzing them by HPLC, a calibration curve can be generated by plotting peak area against concentration. This allows for the precise determination of the concentration of this compound in unknown samples. The method's accuracy and precision can be rigorously validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
The following table presents a potential set of HPLC conditions for the analysis of this compound, based on methods developed for other thiophenic compounds. mdpi.comrsc.org
Table 2: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230-260 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method can be applied to determine the purity of synthesized this compound and to quantify its presence in reaction mixtures or final products.
Column Chromatography for Purification
Column chromatography is a fundamental preparative technique used to purify this compound from crude reaction mixtures. miamioh.edukyoto-u.ac.jp This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase (eluent) is passed through it. miamioh.edu For non-polar to moderately polar organic compounds like this compound, silica gel is the most common stationary phase. uvic.caorgsyn.org
The selection of an appropriate eluent system is crucial for a successful separation and is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC). nih.gov A solvent system that provides a good separation of the desired compound from impurities on a TLC plate, ideally with a retention factor (Rf) of around 0.2-0.4 for the target compound, is chosen for the column. rochester.edu For a compound like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane would likely be effective. rochester.edu
The process involves packing a glass column with a slurry of silica gel in the chosen eluent. kyoto-u.ac.jp The crude sample is then loaded onto the top of the silica gel, either as a concentrated solution or adsorbed onto a small amount of silica. rochester.edu The eluent is then passed through the column, and as it moves down, the components of the mixture separate into bands. Fractions are collected sequentially, and those containing the pure this compound, as determined by TLC analysis, are combined. The solvent is then removed by rotary evaporation to yield the purified product.
Table 3: General Parameters for Column Chromatography Purification of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (e.g., 60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) in a ratio determined by TLC analysis. |
| Loading Technique | Wet loading (dissolved in a minimal amount of eluent) or dry loading (adsorbed onto silica gel). rochester.edu |
| Elution | Gravity-fed or flash chromatography (applying pressure to speed up the elution). kyoto-u.ac.jp |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization. |
In-situ Monitoring Techniques for Reaction Optimization
Optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, is crucial for maximizing yield and minimizing byproducts in the synthesis of this compound. In-situ monitoring techniques, which allow for the real-time analysis of a reaction mixture without the need for sampling, are invaluable for this purpose.
Real-time Spectroscopic Monitoring
Real-time spectroscopic monitoring provides a continuous stream of data on the concentrations of reactants, intermediates, and products as a reaction progresses. This detailed kinetic information enables a deeper understanding of the reaction mechanism and facilitates rapid optimization.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for in-situ monitoring. mdpi.com By inserting a probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be recorded continuously. The appearance of new absorption bands corresponding to the product and the disappearance of bands associated with the reactants can be tracked over time. For the synthesis of this compound, one could monitor the characteristic vibrational frequencies of the C-Cl and C-I bonds, as well as changes in the substitution pattern of the thiophene ring. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for real-time reaction monitoring, often in a flow chemistry setup. beilstein-journals.org As the reaction mixture flows through a specialized NMR tube within the spectrometer, spectra are acquired at regular intervals. This allows for the direct observation and quantification of all NMR-active species in the reaction, providing unambiguous structural information and kinetic data. beilstein-journals.org The synthesis of this compound could be monitored by observing the changes in the chemical shifts and coupling constants of the thiophene protons as the substitution pattern changes.
Table 4: Overview of In-situ Monitoring Techniques for this compound Synthesis
| Technique | Principle | Information Obtained | Application in Reaction Optimization |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Measures the absorption of infrared radiation by the vibrating bonds in molecules. mdpi.com | Functional group transformation, disappearance of reactants, appearance of products. | Determining reaction endpoints, identifying intermediates, studying reaction kinetics. |
| In-situ NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei in the presence of a magnetic field. beilstein-journals.org | Structural elucidation of reactants, intermediates, and products; quantitative concentration data. | Detailed kinetic analysis, mechanism elucidation, optimization of reaction parameters. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | Changes in conjugation and electronic structure of the thiophene ring. | Monitoring the formation of conjugated systems, determining reaction kinetics. acs.org |
By employing these in-situ monitoring techniques, the synthesis of this compound can be optimized for efficiency, selectivity, and yield, leading to more robust and scalable synthetic processes.
Current Challenges and Future Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The pursuit of sustainability in the synthesis of 2-chloro-4-iodothiophene and its derivatives necessitates a departure from classical methods that often involve stoichiometric reagents and generate significant waste. The focus is now on developing more elegant and environmentally benign strategies.
The reliance on precious metal catalysts, such as palladium and rhodium, in cross-coupling and C-H functionalization reactions is a significant concern due to their high cost and low natural abundance. nsf.gov A major research thrust is the replacement of these metals with earth-abundant alternatives like iron, copper, cobalt, and nickel. nih.govgalchimia.comthieme-connect.de For instance, the direct arylation of thiophenes, a key reaction for building complexity, is traditionally catalyzed by palladium. organic-chemistry.org The development of iron or copper-based catalytic systems for such transformations would represent a significant advance in the sustainable synthesis of thiophene-containing molecules. thieme-connect.de Research into the activation of these less reactive metals, for example through counterion dissociation, is an active area of investigation. nih.gov
Table 1: Comparison of Precious and Earth-Abundant Metal Catalysts in Organic Synthesis
| Feature | Precious Metals (e.g., Pd, Rh, Pt) | Earth-Abundant Metals (e.g., Fe, Cu, Co, Ni) |
| Cost | High | Low |
| Abundance | Low | High |
| Toxicity | Generally higher | Generally lower |
| Reactivity | High, well-established | Often lower, requires optimization |
| Sustainability | Lower | Higher |
Exploration of Novel Reactivity Pathways
Beyond improving the sustainability of existing synthetic routes, a significant area of research is the discovery of new ways to functionalize the this compound scaffold.
Direct C-H functionalization is a powerful strategy for modifying organic molecules without the need for pre-functionalization, thus improving atom and step economy. mdpi.comnoelresearchgroup.com In the context of this compound, which has two available C-H bonds at positions 3 and 5, the development of regioselective C-H functionalization methods is a key challenge. The electronic and steric environment of these positions is influenced by the existing chloro and iodo substituents. Research is ongoing to develop catalytic systems that can selectively target one C-H bond over the other. nih.govnih.gov For instance, the use of directing groups that can be turned "on" and "off" by changing the pH has been shown to control the regioselectivity of C-H arylation on thiophenes. nih.gov The application of such strategies to di-halogenated thiophenes could provide access to a wide range of novel derivatives. Furthermore, late-stage C-H functionalization allows for the rapid diversification of complex molecules. rwth-aachen.de
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. nih.gov These reactions are highly atom- and step-economical and can lead to the rapid construction of intricate molecular architectures. nih.gov The design of novel cascade reactions that incorporate this compound as a key building block is a promising area for future research. For example, a cascade process could be initiated by a reaction at the more reactive C-I bond, followed by an intramolecular cyclization involving one of the C-H bonds. Tandem processes, which combine multiple catalytic cycles in one pot, are also being explored for the synthesis of complex heterocycles. utoronto.ca The development of such processes for the functionalization of this compound would be a significant step forward in the efficient synthesis of novel chemical entities.
Addressing Challenges in Regioselective Synthesis and Functionalization
A primary challenge in the chemistry of substituted thiophenes, including this compound, is the precise control over the position of subsequent chemical modifications. The inherent reactivity of the thiophene (B33073) ring often leads to mixtures of isomers, complicating purification and reducing yields.
The functionalization of C-H bonds in thiophenes is a powerful tool for creating complex molecules, but controlling the regioselectivity is a significant hurdle, especially in polysubstituted systems. mdpi.comrsc.org The functionalization of C-H bonds at the β-positions (C3 and C4) of the thiophene ring is generally more challenging than at the α-positions (C2 and C5). rsc.org For a substrate like this compound, selective functionalization at the C3 or C5 position without disturbing the existing halogen substituents requires highly specific catalytic systems.
One strategy to overcome this involves the use of directing groups, which can steer a catalyst to a specific C-H bond. A pH-sensitive directing group, for instance, can be switched "on" or "off" to allow for sequential functionalization at different positions, providing access to precisely substituted thiophenes. acs.orgnih.gov Another approach is the use of palladium-catalyzed 1,4-migration, where the catalyst first interacts with a pre-installed group on an adjacent ring and then "walks" to the desired β-position on the thiophene to activate a C-H bond for coupling. rsc.org Research has also demonstrated that for 3-substituted thiophenes, catalyst systems can be developed to selectively target either the C2 or C5 position, a concept known as regiodivergent synthesis. nih.gov These methods offer pathways to selectively functionalize one of the two remaining C-H bonds on the this compound core.
Further advancements have been made in the full substitution of the thiophene ring, starting from materials like 2,5-dichlorothiophene. nih.gov By employing successive metalations using reagents like TMPMgCl·LiCl, electrophiles can be introduced at the 3- and 4-positions, followed by further functionalization at the 2- and 5-positions. nih.gov Such strategies could be adapted to selectively build upon the this compound scaffold.
Table 1: Methodologies for Regiocontrolled Thiophene Functionalization
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| pH-Sensitive Directing Groups | A directing group is used to guide C-H activation; its activity is controlled by changing the pH of the reaction medium. | Allows for sequential, controlled functionalization of multiple C-H bonds on the same molecule. | acs.orgnih.gov |
| Palladium-Catalyzed 1,4-Migration | An oxidative addition/migration sequence activates a specific β-C-H bond on the thiophene ring. | Enables functionalization of typically less reactive β-positions. | rsc.org |
| Regiodivergent Catalysis | Utilizes two different sets of reaction conditions to selectively functionalize one of two similar positions (e.g., C2 vs. C5). | Provides selective access to different regioisomers from a single starting material. | nih.gov |
| Sequential Magnesiation | Stepwise metal-halogen exchange or deprotonation at different positions allows for controlled introduction of electrophiles. | Enables a programmed, full functionalization of the thiophene ring. | nih.gov |
Beyond regioselectivity, controlling stereochemistry is a critical frontier in thiophene chemistry. The development of chiral thiophene derivatives is of great interest for pharmaceuticals and materials science. rsc.org However, the high resonance stabilization energy of the thiophene ring makes it less reactive and more difficult to functionalize in an asymmetric manner compared to other heteroarenes like furan (B31954) or pyrrole. rsc.org
Recent breakthroughs have focused on catalytic asymmetric dearomatization (CADA) and atroposelective synthesis. rsc.orgrsc.orgrsc.org In one approach, rationally designed substrates containing a thiophene moiety are cyclized using a chiral catalyst. rsc.orgrsc.org For example, using a vinylidene ortho-quinone methide (VQM) intermediate and a chiral Brønsted base catalyst, it is possible to create thiophene-dearomatized chiral spiranes and axially chiral naphthyl-benzothiophene derivatives in high yields and with excellent enantioselectivities. rsc.orgrsc.org The success of these reactions often depends on the precise structure of the chiral catalyst; for instance, studies have shown that a quinine-derived amide catalyst was essential for achieving high stereoselectivity in certain transformations. rsc.org
These methodologies could be applied to derivatives of this compound to create complex, three-dimensional structures with defined stereochemistry, opening up new avenues for the design of chiral ligands, catalysts, and biologically active molecules. The challenge lies in adapting these methods to accommodate the electronic effects and steric hindrance of the chloro and iodo substituents.
Integration of Computational Design and Experimental Synthesis
The synergy between computational chemistry and laboratory synthesis is accelerating the pace of discovery in thiophene chemistry. In silico methods allow researchers to model reactions, predict properties, and screen virtual libraries of compounds before committing to resource-intensive experimental work. nih.govresearchgate.net
Computational tools, particularly Density Functional Theory (DFT), are invaluable for understanding reaction mechanisms and optimizing conditions. rsc.orgacs.org By calculating the energy profiles of reaction pathways, chemists can predict the most likely products and identify potential side reactions. For instance, DFT calculations have been used to rationalize the regioselectivity of chlorination reactions and to understand the structure of reactive intermediates. cardiff.ac.uk
This predictive power is crucial for complex substrates like this compound, where multiple reaction pathways are possible. For example, in developing a new synthesis, computational modeling can help select the best catalyst-ligand combination or the optimal reaction temperature to favor a desired regioisomer. nih.gov This in silico-guided approach was successfully used to design novel thiophene-based dyes by first performing a virtual screening to select a derivative with optimal spectral features, which was then synthesized. nih.gov Similarly, DFT has been used to profile the structure of intermediates in the synthesis of thiophene-bearing heterocycles, with the computational results showing good agreement with experimental outcomes. rsc.org
Beyond guiding synthesis, computational chemistry is a powerful engine for discovering new applications for thiophene derivatives. By calculating electronic and photophysical properties, researchers can identify candidate molecules for use in materials science or medicinal chemistry. researchgate.netacs.org Virtual screening of compound libraries against biological targets can pinpoint potential new drugs, which can then be prioritized for synthesis and testing. nih.govnih.gov
This approach has been used to design and identify thiophene derivatives for a wide range of functions. For example, computational studies have predicted the spasmolytic activity of certain thiophene-based compounds, which was later confirmed experimentally. nih.gov Other studies have used DFT to engineer thiophene-based organic dyes for dye-sensitized solar cells (DSSCs) by modeling their geometric, energetic, and photovoltaic properties. researchgate.net This integration of computational and experimental work defines an efficient protocol for selecting promising candidates from a vast chemical space. nih.gov
Table 2: Computationally Predicted Applications for Novel Thiophene Derivatives
| Predicted Application | Computational Method | Key Finding/Prediction | Reference |
|---|---|---|---|
| Antiproliferative Agents | Molecular Docking, ADMET Prediction | Identified quinazolinones with thiophene scaffolds as potential p38α MAPK kinase inhibitors for cancer therapy. | nih.gov |
| Organic Dyes for Solar Cells | DFT and TD-DFT | Engineered chromophores with tailored electron donor/acceptor groups to optimize photovoltaic performance. | researchgate.net |
| Spasmolytic Agents | DFT (HOMO-LUMO, NLO properties) | Correlated electronic properties of thiophene derivatives with their ability to relax High-K+ induced contractions. | nih.gov |
| TRPV1 Agonists | Molecular Docking, Molecular Dynamics | Guided the design of iodo-thiophene amides with high efficacy and selectivity, highlighting key hydrophobic interactions. | acs.org |
| Larvicides | Molecular Docking, DFT | Supported a dual-target neurotoxic mechanism for thiophene-isoquinolinone hybrids against mosquito larvae. | nih.gov |
| Mechanochromic Materials | Virtual Screening, DFT | Selected a thienyl-substituted dye with optimal spectral features for creating a pressure-responsive smart polymer. | nih.gov |
Broadening Applications in Emerging Fields of Chemical Science
The unique electronic properties and versatile reactivity of the thiophene ring make it a privileged scaffold for creating functional molecules. nih.govnumberanalytics.com Building blocks like this compound are instrumental in accessing novel materials for emerging fields beyond traditional pharmaceuticals and agrochemicals.
One of the most prominent areas is in materials science, particularly for organic electronics. Thiophene-based materials are widely used as organic semiconductors in devices such as:
Organic Field-Effect Transistors (OFETs) nih.govnumberanalytics.com
Organic Photovoltaics (OPVs) numberanalytics.com
Organic Light-Emitting Diodes (OLEDs) nih.govnumberanalytics.com
The ability to precisely tune the electronic properties of thiophene polymers and small molecules through substitution is key to their performance in these devices. The halogen atoms on this compound provide convenient handles for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build up the conjugated π-systems required for these applications.
Furthermore, thiophene derivatives are being explored for energy storage and conversion technologies. numberanalytics.com Their capacity for reversible redox reactions makes them suitable candidates for use as electrode materials in batteries and supercapacitors. numberanalytics.com The development of new synthetic methods to create complex thiophene architectures will directly fuel innovation in this sector. The strategic functionalization of the this compound core could lead to materials with enhanced charge storage capacity, stability, and conductivity, addressing key challenges in the development of next-generation energy solutions.
Q & A
Q. What are the common synthetic routes for 2-chloro-4-iodothiophene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. For example:
- Direct iodination of 2-chlorothiophene using iodine monochloride (ICl) in a polar solvent (e.g., DCM) under controlled temperature (0–25°C) .
- Optimization strategies : Vary catalysts (e.g., Pd-based for cross-coupling), solvents (polar vs. nonpolar), and stoichiometric ratios. Monitor yields via GC-MS or HPLC. Always characterize intermediates (e.g., via H NMR) to confirm regioselectivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and carbon environments. Cross-validate with DEPT-135 for quaternary carbons .
- IR Spectroscopy : Confirm C-I (500–600 cm) and C-Cl (550–750 cm) stretches.
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M] at m/z 258) and isotopic patterns for iodine (1:1 ratio for I) .
Q. What safety protocols are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep in amber glass vials at 2–8°C, away from light and oxidizing agents. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
Q. How to perform a literature review on this compound using academic databases?
Methodological Answer:
- Keyword Strategy : Combine terms like "this compound synthesis," "spectroscopic characterization," and "reactivity" with Boolean operators (AND/OR). Use SciFinder or Reaxys for patent and journal coverage .
- Gap Analysis : Filter results by publication date (last 10 years) and methodology (e.g., "DFT studies" or "catalytic applications") to identify underexplored areas .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Use functionals like B3LYP/6-311+G(d,p) to calculate electron density maps. Focus on iodine's σ-hole for Suzuki-Miyaura coupling reactivity. Compare activation energies of possible intermediates (e.g., oxidative addition vs. transmetallation steps) .
- Solvent Modeling : Simulate solvent effects (e.g., THF vs. DMF) using the SMD continuum model to predict reaction kinetics .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Comparative Analysis : Replicate disputed syntheses and characterize products using identical conditions (e.g., NMR solvent, temperature). Cross-check with high-resolution MS for molecular formula confirmation .
- Collaborative Validation : Share raw data (e.g., NMR FID files) via platforms like Zenodo for independent verification .
Q. What strategies exist for regioselective functionalization of this compound?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching. Monitor regioselectivity via NOESY for spatial proximity analysis .
- Protecting Groups : Temporarily block the 4-iodo position with a trimethylsilyl group to direct functionalization to the 2-chloro site .
Q. How to design experiments to study the electronic effects of substituents on this compound's stability?
Methodological Answer:
- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials. Correlate with Hammett σ constants for substituents (e.g., –I effect of Cl vs. +M effect of OMe) .
- Accelerated Degradation Studies : Expose derivatives to UV light or elevated temperatures. Track decomposition pathways via LC-MS and DFT-based transition-state modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
